Product packaging for 3'-Galactosyllactose(Cat. No.:)

3'-Galactosyllactose

Cat. No.: B8462677
M. Wt: 504.4 g/mol
InChI Key: ODDPRQJTYDIWJU-HLICEBNFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Definition and Glycosidic Linkage Specificity of 3'-Galactosyllactose

This compound is a trisaccharide with the chemical formula C18H32O16. hmdb.ca It is composed of three monosaccharide units: two galactose molecules and one glucose molecule. ontosight.ai The defining feature of 3'-GL lies in the specific arrangement and connection of these sugar units through glycosidic bonds.

Structurally, 3'-GL consists of a lactose (B1674315) core, which is a disaccharide made of a galactose molecule linked to a glucose molecule via a β-1,4 glycosidic bond. ontosight.ai In 3'-GL, a second galactose molecule is attached to the 3rd carbon of the galactose residue within the lactose unit. ontosight.aikendamil.com This terminal galactose is linked by a β-1,3 glycosidic bond. ontosight.ai Therefore, the full chemical name, reflecting its precise structure, is β-D-galactopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose. chemspider.com This specific linkage, particularly the β-1,3 bond, is crucial for its distinct biological properties and differentiates it from its isomers, 4'-Galactosyllactose and 6'-Galactosyllactose, where the terminal galactose is attached at different positions on the lactose molecule. kendamil.comsynvenio.com

The precise structural elucidation of 3'-GL and other HMOs is often accomplished through advanced analytical techniques such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS2). google.com

Table 1: Structural Details of this compound

AttributeDescription
Chemical Formula C18H32O16
Monosaccharide Units Two Galactose, One Glucose
Core Structure Lactose (Galactose-β-1,4-Glucose)
Terminal Linkage Galactose-β-1,3-Galactose
Full Chemical Name β-D-galactopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose
Isomers 4'-Galactosyllactose, 6'-Galactosyllactose

Academic Context and Role as a Human Milk Oligosaccharide (HMO)

This compound is recognized as a significant Human Milk Oligosaccharide (HMO), which are the third most abundant solid component of human milk after lactose and lipids. mdpi.comnih.gov HMOs are a complex and diverse group of carbohydrates that play a crucial role in infant health. conicet.gov.ar They are known to be naturally occurring prebiotics, antimicrobials, and antivirals, and also act as regulators of inflammatory immune responses. synvenio.com

In the academic context, research on 3'-GL and other HMOs investigates their various biological functions. conicet.gov.ar These functions are broadly categorized as:

Anti-adhesive Properties: HMOs can act as soluble decoy receptors that mimic the binding sites on the surface of host cells. researchgate.netnih.gov This prevents pathogens from adhering to the intestinal lining, thereby reducing the risk of infections. nih.gov

Immunomodulatory Effects: 3'-GL and other HMOs can directly interact with immune cells and modulate the infant's developing immune system. mdpi.commdpi.com They have been shown to influence the production of cytokines, which are signaling molecules involved in inflammation and immune responses. nih.govmdpi.com For instance, 3'-GL has been observed to directly inhibit the potent pro-inflammatory cytokine, IL-8. nih.gov Research also suggests that 3'-GL can protect the intestinal barrier from damage and inflammation. kendamil.com

The synthesis of 3'-GL for research and potential inclusion in infant formula is an active area of investigation. ontosight.ai Methods include enzymatic synthesis using β-galactosidases, which can create the specific glycosidic linkages found in 3'-GL, and chemical synthesis. ontosight.airsc.orgacs.org

Table 2: Investigated Biological Roles of this compound in Academic Research

Biological RoleResearch Findings
Prebiotic Activity Promotes the growth of beneficial gut bacteria, particularly Bifidobacterium species like B. longum and B. breve. rsc.org
Anti-adhesive Activity May reduce the adhesion of certain pathogenic bacteria to intestinal cells.
Immunomodulation Attenuates inflammatory responses and can protect the intestinal barrier. kendamil.comkendamil.comnih.gov Directly inhibits the pro-inflammatory cytokine IL-8. nih.gov
Intestinal Barrier Function Shown to protect the intestinal barrier from challenges and reduce inflammation. kendamil.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O16 B8462677 3'-Galactosyllactose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13-,14-,15+,16?,17-,18+/m1/s1

InChI Key

ODDPRQJTYDIWJU-HLICEBNFSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O

Origin of Product

United States

Natural Abundance and Biological Variation of 3 Galactosyllactose

Distribution in Human Milk Across Lactation Stages and Maternal Phenotypes

The concentration of 3'-Galactosyllactose in human milk is influenced by maternal genetics, particularly the Secretor (Se) and Lewis (Le) blood group systems, which determine the expression of specific fucosyltransferase enzymes. nih.govnih.gov Based on the presence of certain fucosylated HMOs, mothers can be categorized into four human milk (HM) groups. nih.govmdpi.com

Research indicates that the absolute concentrations of β3'-GL are generally stable throughout the stages of lactation. nih.govbund.deresearchgate.net One study involving 24 Dutch women who provided samples for up to 12 months postpartum found that β3'-GL levels did not vary significantly with the lactation stage. nih.gov However, concentrations do differ based on the mother's HM group. nih.govresearchgate.net Specifically, levels of β3'-GL were found to be higher in samples from mothers in HM group IV and HM group II compared to HM group I. nih.govresearchgate.net Another study reported that the highest concentrations of 3'-GL were in milk from women belonging to secretor and Lewis phenotype groups II and IV. bund.de

In a large study analyzing 715 human milk samples, β3'-GL was detected in over 75% of them, confirming its widespread, albeit low-concentration, presence. danoneresearch.comnih.govresearchgate.net Data from a study of Japanese women showed that 3'-GL concentrations remained relatively stable during the first 100 days postpartum. bund.de In contrast, a study on Chinese mothers using 1H NMR metabolomics did not detect 3'-GL in milk samples collected after one month postpartum, suggesting it may decrease with lactational age in that population. mdpi.com

The table below summarizes findings on 3'-GL concentrations in human milk from various studies.

Table 1: Concentration of this compound (3'-GL) in Human Milk

Study Population/Maternal PhenotypeLactation StageMean/Median ConcentrationReference
Greater Boston Area Donors (n=41)Colostrum4.6 µg/mL (median) nih.gov
Japanese Women (Secretor/Lewis Group I)First 100 days2.1 mg/L (mean) bund.de
Japanese Women (Secretor/Lewis Group II)First 100 days3.2 mg/L (mean) bund.de
Japanese Women (Secretor/Lewis Group III)First 100 days2.2 mg/L (mean) bund.de
Japanese Women (Secretor/Lewis Group IV)First 100 days5.5 mg/L (mean) bund.de
European Women (HM Group I)First 4 months0.074% (median relative peak area) nih.gov
European Women (HM Group II)First 4 months0.10% (median relative peak area) nih.gov
European Women (HM Group IV)First 4 months0.42% (median relative peak area) nih.gov

Methodological Approaches for Quantifying this compound in Biological Samples

Accurate quantification of this compound and other HMOs in complex biological matrices like human milk requires sophisticated analytical techniques. Given the structural similarity among HMO isomers, methods with high selectivity and sensitivity are essential.

One primary method is High-Performance Liquid Chromatography (HPLC) , often coupled with various detectors. elicityl-oligotech.com A specific application involves ultra-high-performance liquid chromatography (UPLC) with fluorescence detection (UPLC-FLD), which is used for analyzing oligosaccharides after they have been labeled with a fluorescent dye. acs.org This method has been established for high-throughput analysis of goat milk oligosaccharides, including 3'-GL. acs.org

Mass Spectrometry (MS) is another cornerstone technique, frequently used in conjunction with liquid chromatography (LC-MS). Label-free targeted LC-electrospray ionization (ESI)-MS² analysis has been employed to measure β3'-GL in human milk with enhanced structural selectivity. google.com Another approach uses an ultra-performance liquid chromatography–hydrophilic interaction liquid chromatography–triple quadrupole-mass spectrometer (UPLC-HILIC-QqQ-MS) in multiple reaction monitoring (MRM) mode for absolute quantification. acs.org Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS is also used for the analysis of purified oligosaccharide references. elicityl-oligotech.com

Capillary Electrophoresis offers another high-resolution separation method. Multiplexed capillary-gel-electrophoresis with laser-induced-fluorescence detection (xCGE-LIF) has been utilized to determine the qualitative and quantitative composition of HMOs in human milk samples. nih.gov This technique can detect and quantify a large number of HMOs simultaneously, including low-abundance ones like the galactosyllactoses. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative 1H-NMR, provides detailed structural information and can quantify compounds without the need for identical standards for every analyte. mdpi.comelicityl-oligotech.com It has been used to study the composition of human milk from Chinese mothers across different lactation stages. mdpi.com

The table below summarizes these key analytical methods.

Table 2: Analytical Methods for Quantifying this compound

MethodAbbreviationKey FeaturesReference
High-Performance Liquid ChromatographyHPLCSeparates compounds based on their interaction with a stationary phase. Often coupled with MS or FLD. elicityl-oligotech.com
Ultra-High-Performance Liquid Chromatography with Fluorescence DetectionUPLC-FLDHigh-resolution separation of fluorescently labeled oligosaccharides. acs.org
Liquid Chromatography-Mass SpectrometryLC-MS/MSCombines the separation power of LC with the mass analysis capability of MS for high sensitivity and specificity. acs.orgresearchgate.net
Capillary Gel Electrophoresis with Laser-Induced FluorescencexCGE-LIFHigh-sensitivity multiplexed analysis of fluorescently labeled HMOs. nih.gov
Proton Nuclear Magnetic Resonance Spectroscopy1H-NMRProvides structural information and quantification, particularly for major components. mdpi.comelicityl-oligotech.com

Occurrence of this compound in Other Mammalian Milk Secretions

While human milk is unique in its complexity and high concentration of oligosaccharides, this compound is not exclusive to humans and is found in the milk of other mammals. nih.govhielscher.com In fact, while 6'-galactosyllactose is often the most abundant GL isomer in human colostrum, 3'-GL is considered the predominant GL in cow's milk. bund.denih.gov

The table below shows the reported presence and concentration of 3'-GL in various mammalian milk types.

Table 3: this compound (3'-GL) in Human and Other Mammalian Milk

SpeciesPresence ReportedConcentration / RemarksReference
HumanYesMedian ~4.6 µg/mL in colostrum; concentrations vary with maternal phenotype. nih.govnih.gov
Cow (Bovine)YesConsidered the predominant galactosyllactose (GL) isomer. bund.de
Goat (Caprine)YesIdentified in raw goat milk and goat milk-based infant formula. Mean concentration of 26.6 mg/L in mature milk. acs.orgcambridge.org
Sheep (Ovine)YesIdentified as a predominant compound in sheep whey. researchgate.net

Advanced Methodologies for Synthesis and Biotechnological Production of 3 Galactosyllactose

Chemical Synthesis Pathways for Gram-Scale Production of 3'-Galactosyllactose

Chemical synthesis provides a route to obtain galactosyllactoses, including 3'-GL, in gram quantities with high purity. rsc.orgnih.gov This approach typically involves the regioselective protection of lactose (B1674315) to create suitable acceptor molecules, followed by glycosylation with a galactose donor. rsc.orgresearchgate.net A reported gram-scale chemical synthesis of 3'-GL starts with commercially available lactose. rsc.orgnih.govresearchgate.net The synthesis involves a sequence of steps including protection and deprotection reactions to ensure the formation of the desired β-(1→3) linkage between the incoming galactose and the galactose residue of lactose. rsc.orgresearchgate.net

One described pathway for the gram-scale synthesis of 3'-GL involves obtaining the lactose acceptor building block through a three-step process from lactose. rsc.orgresearchgate.net This acceptor is then extended with a β-(1→3)-galactopyranosyl residue using a suitable galactosyl donor. researchgate.net The final product, this compound, can be obtained as an alpha/beta mixture after purification, with reported yields allowing for gram-scale availability. rsc.org

Enzymatic Transgalactosylation for this compound Biosynthesis

Enzymatic synthesis, specifically through transgalactosylation catalyzed by glycosyltransferases or β-galactosidases, is a widely explored method for producing galactooligosaccharides (GOS), including this compound. google.comupm.edu.mytandfonline.comacs.org This process typically utilizes lactose as the substrate. β-galactosidases, which primarily hydrolyze lactose into glucose and galactose, can also catalyze transgalactosylation at high substrate concentrations, transferring a galactosyl moiety to an acceptor molecule, such as another lactose molecule, to form GOS. rsc.orggoogle.comupm.edu.mytandfonline.comacs.org

Specificity of Glycosyltransferases and β-Galactosidases in this compound Formation

The specificity of the enzyme used is crucial in determining the types of glycosidic linkages formed and, consequently, the composition of the resulting GOS mixture. While many β-galactosidases primarily form β-(1→6) or β-(1→4) linkages, some exhibit specificity for β-(1→3) linkage formation, leading to the production of this compound as a major product. google.comupm.edu.mytandfonline.comnih.gov

For example, a thermostable β-glucosidase from Thermus sp. Z-1 has shown efficient production of oligosaccharides during lactose hydrolysis, with this compound identified as the major trisaccharide product formed by a galactosyltransfer reaction. tandfonline.com Another study evaluating a commercial β-galactosidase from Bifidobacterium bifidum (Saphera) revealed that this enzyme preferred to form β-(1→3) and β-(1→6)-linked GOS, with this compound being one of the major oligosaccharides produced. upm.edu.my Research on β-galactosidases from Lactobacillus reuteri has also indicated a high specificity for the formation of β-(1→6) linkages, with β-(1→3) linkages being the second most important. mdpi.com

Site-directed mutagenesis of β-galactosidases has been employed to study the structural basis of transgalactosylation and to engineer enzymes with improved performance for specific GOS biosynthesis, including 3'-GL. acs.orgnih.gov Studies on a Thermotoga maritima β-galactosidase identified residue W959 as critical for the synthesis of β-3'-galactosyl-lactose, and specific mutations at this and other positions (N574, F571) were shown to increase the synthesis of this particular GOS. acs.orgnih.gov Similarly, engineering of Bacillus circulans β-galactosidase has resulted in mutants with enhanced production of this compound. acs.org

Optimization of Enzymatic Reaction Parameters for this compound Yield

Optimizing reaction parameters is essential to maximize the yield of this compound in enzymatic synthesis. Key parameters include substrate concentration, enzyme concentration, temperature, pH, and reaction time. High initial lactose concentrations generally favor transgalactosylation over hydrolysis. upm.edu.mytandfonline.com

Studies have investigated the effect of these parameters on GOS production by various β-galactosidases. For instance, the optimal activity for a β-galactosidase from Bifidobacterium bifidum (Saphera) was found to be at pH 6.0 and 45°C. upm.edu.my The yield and composition of GOS, including this compound, can be significantly influenced by these factors. Data from enzymatic synthesis experiments often show the time course of lactose consumption and the formation of various oligosaccharides, allowing for the determination of optimal reaction times for maximum 3'-GL accumulation before significant hydrolysis occurs.

Here is an example of how data from enzymatic synthesis could be presented:

Enzyme SourceSubstrate ConcentrationTemperature (°C)pHMajor β-(1→3) ProductMaximum Yield (%)
Thermus sp. Z-1 β-glucosidase tandfonline.com0.88 M Lactose707.0This compound>40
Bifidobacterium bifidum β-galactosidase (Saphera) upm.edu.my20% (w/v) Lactose456.0This compound10 (of total GOS)
Bacillus circulans β-galactosidase mutant (GP643.3) acs.org400 g/L LactoseNot specifiedNot specifiedThis compound23

Note: Yields and conditions can vary significantly between enzymes and studies.

Microbial Fermentation Systems for this compound Production

Microbial fermentation offers a promising and potentially cost-effective route for the large-scale production of this compound. researchgate.netnih.govhielscher.com Certain microorganisms, particularly lactic acid bacteria like Bifidobacterium and Streptococcus thermophilus, can produce 3'-GL during the fermentation of lactose-containing media. researchgate.netnih.govdanoneresearch.comconicet.gov.ar This production can occur in situ during the fermentation of milk used for products like infant formula. researchgate.netnih.govconicet.gov.ar

Engineering of Host Microorganisms for Enhanced this compound Biosynthesis

Metabolic engineering of host microorganisms is a key strategy to enhance the yield and specificity of this compound production. This involves modifying the organism's metabolic pathways to channel carbon flux towards 3'-GL synthesis and minimize the formation of byproducts or the degradation of the desired product. hielscher.comnih.govnih.gov

Strategies include the introduction of exogenous genes encoding enzymes involved in 3'-GL synthesis, such as specific glycosyltransferases or modified β-galactosidases with high transgalactosylation activity towards the β-(1→3) linkage. nih.govnih.gov Additionally, genes involved in competing pathways or the degradation of lactose and GOS can be deleted or downregulated to improve efficiency. nih.govnih.gov For example, in the production of other HMOs like 3'-sialyllactose (B164678) in Escherichia coli, metabolic engineering involved deleting genes related to the degradation of the precursor N-acetylneuraminic acid and optimizing the expression of synthesis pathway enzymes. nih.govnih.gov Similar approaches can be applied to enhance 3'-GL production.

Host organisms commonly used as "cell factories" for the biosynthesis of oligosaccharides include Escherichia coli, Saccharomyces cerevisiae, and Lactococcus lactis. hielscher.com Engineering these strains can lead to improved production yields.

Bioreactor Strategies and Process Intensification in this compound Fermentation

Bioreactor design and operation parameters play a critical role in the efficiency and scalability of microbial fermentation for this compound production. Factors such as temperature, pH, aeration, stirring rate, and feeding strategy need to be carefully controlled and optimized. nih.gov

Process intensification techniques can further enhance fermentation performance. For instance, controlled low-frequency ultrasonication has been explored to increase mass transfer between the substrate and microbial cells and stimulate cell growth and metabolism, potentially leading to accelerated and more efficient production of HMOs, including 3'-GL. hielscher.com Fed-batch cultivation strategies, where substrates like lactose are added incrementally, can help maintain high substrate concentrations favorable for transgalactosylation while avoiding substrate inhibition. nih.gov

Optimization of bioreactor strategies, coupled with engineered microbial strains, aims to achieve high titers of this compound, making microbial fermentation a viable option for industrial-scale production. hielscher.comnih.govnih.gov

Preclinical and in Vitro Investigation of 3 Galactosyllactose Bioactivities

Impact of 3'-Galactosyllactose on Intestinal Microbiota Composition and Function

Selective Stimulation of Commensal Bacteria by this compound

In vitro studies using infant fecal microbiota have demonstrated that this compound (3'-GL) has a selective bifidogenic effect, meaning it promotes the growth of beneficial Bifidobacterium species. rsc.org In these fermentation models, 3'-GL was shown to enhance the abundance of Bifidobacterium, a key genus in the infant gut microbiota. rsc.orgsmolecule.com Specifically, in microbiota from formula-fed infants, 3'-GL significantly stimulated the growth of B. bifidum, B. longum, and B. breve. rsc.org In breastfed infant microbiota, 3'-GL enhanced the growth of B. breve and B. longum. rsc.org

The ability of 3'-GL to be utilized by bifidobacteria is a key aspect of its prebiotic activity. nih.gov Studies have shown that various bifidobacterial strains can ferment oligosaccharides like 3'-GL. tandfonline.com This selective fermentation contributes to a favorable intestinal environment by increasing the population of beneficial bacteria. rsc.orgiqi-petfood.com Beyond bifidobacteria, some studies also suggest that oligosaccharides from goat's milk, which include 3'-GL, can enhance the growth of Lactobacillus species. cambridge.org

Interestingly, while promoting the growth of beneficial bacteria, 3'-GL has also been observed to decrease the abundance of certain other bacteria, such as some members of the genus Bacteroides and Clostridium butyricum, in in vitro models with infant microbiota. rsc.org This modulation of the gut microbiota composition highlights the selective nature of 3'-GL's prebiotic effects.

Table 1: Effect of this compound on Commensal Bacteria in In Vitro Infant Microbiota Models

Infant Microbiota Source Bacterial Genus/Species Observed Effect of 3'-GL Reference
Formula-fed Bifidobacterium bifidum Significant stimulation of growth rsc.org
Formula-fed Bifidobacterium longum Increased abundance rsc.org
Formula-fed Bifidobacterium breve Increased abundance rsc.org
Breastfed Bifidobacterium breve Enhanced growth rsc.org
Breastfed Bifidobacterium longum Enhanced growth rsc.org
Formula-fed & Breastfed Bacteroides (certain members) Decreased abundance rsc.org
Formula-fed Clostridium butyricum Significantly reduced levels rsc.org

Influence of this compound on Short-Chain Fatty Acid (SCFA) Production by Gut Microbiota

The fermentation of 3'-GL by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which are important metabolites for intestinal health. rsc.orgresearchgate.net In vitro fermentation of 3'-GL with infant fecal microbiota resulted in an increase in total SCFA concentrations. rsc.org

The primary SCFA produced from the fermentation of galactooligosaccharides, including 3'-GL, is acetic acid. rsc.org This is consistent with the enhanced growth of Bifidobacterium species, which are known producers of acetic acid. rsc.org The increased production of acetic acid contributes to the acidification of the intestinal environment, which can create conditions that are more favorable for the growth of beneficial bacteria and less favorable for potential pathogens. researchgate.net

In addition to acetic acid, other SCFAs such as propionic and butyric acid are also produced, although often in smaller quantities. iqi-petfood.com These SCFAs serve as an energy source for intestinal cells and play a role in various physiological processes, including immune function and gut-brain communication. rsc.org The production of SCFAs is a key mechanism through which prebiotics like 3'-GL exert their beneficial effects on the host. google.com

This compound-Mediated Regulation of Intestinal Barrier Integrity

This compound has been shown to play a role in protecting and enhancing the integrity of the intestinal barrier. kendamil.comkendamil.com The intestinal barrier is a critical line of defense, and its disruption can lead to increased permeability and inflammation.

In vitro studies using models of the intestinal epithelium, such as Caco-2 cell monolayers, have demonstrated the protective effects of 3'-GL. google.commdpi.comnih.gov In one study, pretreatment of Caco-2 cells with 3'-GL was found to prevent the loss of epithelial barrier integrity when exposed to a fungal toxin. google.comkendamil.com Notably, 3'-GL with a β1-3 glycosidic linkage was more effective in this protective role compared to other galactosyllactose isomers. google.combinasss.sa.cr

The mechanisms by which 3'-GL supports intestinal barrier function are thought to involve the modulation of tight junction proteins. mdpi.com Tight junctions are essential for maintaining the physical barrier between intestinal cells. Some non-digestible oligosaccharides have been shown to protect barrier integrity by facilitating tight junction assembly. mdpi.com While the direct effects of 3'-GL on specific tight junction proteins are still being investigated, its ability to protect against barrier disruption in cellular models suggests a positive influence on these structures. mdpi.comnih.gov

Immunomodulatory Mechanisms of this compound in Intestinal and Systemic Models

This compound exhibits immunomodulatory properties, primarily by attenuating pro-inflammatory responses. nih.govelnna.com These effects have been observed in various in vitro and ex vivo models of the intestine. mdpi.comnih.gov

Attenuation of Pro-inflammatory Responses by this compound in Cell and Ex Vivo Tissue Models

In human intestinal epithelial cell lines (H4, T84, and NCM-460), galactosyloligosaccharides (GOS) containing 3'-GL have been shown to significantly reduce the production of pro-inflammatory cytokines and chemokines. nih.govnih.gov When these cells were stimulated with inflammatory agents like tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β), the presence of GOS led to a marked decrease in the expression of IL-8, macrophage inflammatory protein-3α (MIP-3α), and monocyte chemoattractant protein 1 (MCP-1). nih.govnih.gov

Furthermore, in an ex vivo model using immature human intestinal tissue, GOS containing 3'-GL was able to quench the inflammatory response to infection with Salmonella. nih.govnih.gov This suggests that 3'-GL can directly modulate the immune response in the gut, helping to dampen excessive inflammation. nih.gov The anti-inflammatory effects of 3'-GL are considered particularly important in the context of the developing infant gut, which is highly sensitive to inflammatory stimuli. kendamil.comnih.gov It has also been shown to inhibit Toll-like receptor 3 (TLR3) signaling. nih.govmdpi.commpg.de

Table 2: Attenuation of Pro-inflammatory Markers by Galactosyloligosaccharides (GOS) Containing this compound

Cell/Tissue Model Inflammatory Stimulus Pro-inflammatory Marker Observed Effect of GOS Reference
H4 cells TNF-α, IL-1β IL-8, MIP-3α, MCP-1 Reduced expression to 25-26% of positive controls nih.govnih.gov
H4 cells Pathogen infection IL-8, MCP-1 Reduced expression to 36-39% of positive controls nih.govnih.gov
Immature human intestinal tissue Salmonella infection Inflammatory response Quenched to 50% of infected controls nih.govnih.gov
Caco-2 cells Fungal toxin IL-8 Decreased release google.com

Modulation of Intracellular Signaling Pathways by this compound (e.g., NF-κB)

A key mechanism underlying the anti-inflammatory effects of 3'-GL is its ability to modulate intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. smolecule.commdpi.comnih.gov The NF-κB pathway is a central regulator of the inflammatory response, and its activation leads to the transcription of numerous pro-inflammatory genes. fiocruz.br

Studies have shown that GOS containing 3'-GL can mitigate the nuclear translocation of the NF-κB p65 subunit in intestinal epithelial cells. nih.govnih.gov By preventing the movement of NF-κB into the nucleus, 3'-GL effectively inhibits the activation of this signaling cascade. nih.gov This, in turn, leads to the observed reduction in the production of pro-inflammatory cytokines and chemokines. smolecule.comnih.gov The ability of 3'-GL to attenuate NF-κB signaling highlights its potential as a potent anti-inflammatory agent within the gut. mdpi.comnih.gov

Influence of this compound on Immune Cell Phenotypes and Cytokine Profiles

The immunomodulatory properties of this compound (3'-GL), a prominent human milk oligosaccharide (HMO), have been the subject of various preclinical and in vitro investigations. These studies, often utilizing intestinal epithelial cell (IEC) lines and co-culture models with immune cells, have begun to elucidate the specific ways in which 3'-GL can shape immune responses at the mucosal level. A significant focus of this research has been on its ability to modulate cytokine secretion and influence the balance of T-helper (Th) cell phenotypes, which are critical for a well-regulated immune system.

In co-culture models of human IECs and activated peripheral blood mononuclear cells (PBMCs), 3'-GL has demonstrated the ability to promote a regulatory-type Th1 immune response. When combined with a bacterial trigger (CpG, a TLR9 agonist), 3'-GL was shown to increase the secretion of Interferon-gamma (IFNγ) and Interleukin-10 (IL-10). nih.gov This is noteworthy as IFNγ is the hallmark cytokine of Th1 cells, which are crucial for defense against intracellular pathogens, while IL-10 is a key anti-inflammatory cytokine that helps to prevent excessive immune reactions. The simultaneous induction of both suggests a balanced, rather than a purely pro-inflammatory, Th1 response. This immunomodulatory effect was also linked to an increase in the secretion of galectin-9 by the epithelial cells, a protein known to have a role in regulating immune responses. nih.gov

Further studies have examined the impact of 3'-GL, often as a component of galactooligosaccharides (GOS), on cytokine profiles in various intestinal cell lines. In models using H4, T84, and NCM-460 cells, GOS mixtures containing 3'-GL were found to attenuate the inflammatory response induced by pro-inflammatory molecules like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). kendamil.com Specifically, the production of key chemokines such as IL-8, Macrophage Inflammatory Protein-3alpha (MIP-3α), and Monocyte Chemoattractant Protein-1 (MCP-1) was significantly reduced. kendamil.com The mechanism for this anti-inflammatory effect appears to involve the inhibition of the nuclear transcription factor κB (NF-κB) p65 subunit's translocation to the nucleus, a critical step in the inflammatory signaling cascade. kendamil.com

A study using a transwell system with Caco-2 cells, which models the intestinal barrier, found that while all tested galactosyl-lactoses (3'-GL, 4'-GL, and 6'-GL) could decrease the release of the pro-inflammatory cytokine IL-8 after a challenge, they had differing effects on barrier integrity. kendamil.comnih.gov This indicates a general anti-inflammatory capability of galactosyl-lactoses, with 3'-GL demonstrating additional protective functions. kendamil.comnih.gov

The table below summarizes the observed effects of this compound on cytokine profiles in different in vitro models.

Cell ModelStimulus3'-GL Treatment ContextObserved Cytokine/Protein ChangesReference
IEC/PBMC Co-cultureCpG (TLR9 agonist) & αCD3/CD28Pure β-3'GL▲ IFNγ, ▲ IL-10, ▲ Galectin-9 nih.gov
H4, T84, NCM-460 cellsTNF-α, IL-1β, PathogensAs part of GOS & HMO mixtures▼ IL-8, ▼ MIP-3α, ▼ MCP-1 kendamil.com
Caco-2 cellsDeoxynivalenol (B1670258) (fungal toxin)Pure β-3'GL▼ IL-8 kendamil.comnih.gov
Murine SplenocytesInfluenza Vaccination (in mice exposed to Deoxynivalenol)Dietary TOS (high in 3'-GL)▲ Vaccine-specific IFNγ, Restored Tbet+ Th1 cells mdpi.comnih.gov

This table is interactive. Users can sort the columns to compare findings across different experimental setups.

In a murine model investigating the effects of the mycotoxin deoxynivalenol (DON), which is known to be immunotoxic, dietary intervention with a GOS mixture high in 3'-GL (TOS) was shown to counteract the negative effects of the toxin on vaccination response. mdpi.comnih.gov Mice exposed to DON exhibited reduced vaccine-specific immune responses and a lower percentage of Tbet+ Th1 cells. The inclusion of TOS in their diet significantly improved these outcomes, restoring the balance of immune cells in the spleen and enhancing vaccine-specific IFNγ production. mdpi.comnih.gov This provides in vivo evidence that 3'-GL can support Th1-mediated immune responses, which are essential for effective vaccination.

Anti-Adhesive and Anti-Pathogenic Activities of this compound in Gut Models

A primary defense mechanism of the gut is to prevent the attachment of pathogenic microorganisms to the intestinal lining, a crucial first step in the infection process. Human milk oligosaccharides, including this compound, are thought to play a significant role in this defense by acting as soluble decoy receptors. researchgate.net They mimic the carbohydrate structures on the surface of host epithelial cells that pathogens would normally bind to. By binding to the pathogens in the intestinal lumen, these oligosaccharides prevent them from adhering to the gut wall, thereby facilitating their clearance from the body. nih.gov

In vitro studies using models of the human gut have provided evidence for the anti-adhesive properties of oligosaccharide mixtures containing 3'-GL. For instance, oligosaccharides purified from goats' milk-based infant formula, which contain 3'-GL among other structures, were shown to significantly reduce the adhesion of pathogenic Escherichia coli and Salmonella typhimurium to Caco-2 cells, a line of human colorectal adenocarcinoma cells that differentiate to form a model intestinal barrier. cambridge.org Galactooligosaccharide (GOS) mixtures, which are known to contain 3'-GL, have also been reported to reduce the adhesion of pathogenic bacteria to the intestinal epithelium. rsc.org

Beyond this direct anti-adhesive mechanism, 3'-GL exhibits anti-pathogenic activity by strengthening the intestinal barrier function. A compromised intestinal barrier allows toxins and pathogens to cross from the gut into the bloodstream, leading to inflammation and disease. Preclinical research has highlighted the superior ability of 3'-GL, compared to its isomers 4'-GL and 6'-GL, to protect the integrity of the intestinal barrier against challenges. conicet.gov.ar

In one key study using Caco-2 cell monolayers in a transwell system, cells were pre-treated with different galactosyl-lactoses before being exposed to the fungal toxin deoxynivalenol (DON), a known disruptor of intestinal barrier function. kendamil.comgoogle.com The results demonstrated that β-1,this compound was significantly more effective at preventing the loss of epithelial barrier integrity compared to other isomers. kendamil.comgoogle.com This protective effect was also observed in a murine model where dietary supplementation with a GOS mixture rich in 3'-GL helped to attenuate the adverse effects of DON on the intestinal structure. mdpi.comnih.gov

The table below summarizes the findings related to the anti-adhesive and anti-pathogenic activities of this compound from various gut models.

Gut ModelPathogen/Challenge3'-GL Treatment ContextKey FindingReference
Caco-2 cellsEscherichia coli NCTC 10418, Salmonella typhimuriumAs part of oligosaccharides from goats' milk infant formulaReduced adhesion of both pathogens to cells cambridge.org
Caco-2 cell monolayersDeoxynivalenol (DON)Pure β-1,this compoundProtected against toxin-induced loss of intestinal barrier integrity kendamil.comgoogle.com
Murine modelDeoxynivalenol (DON)Dietary TOS (high in 3'-GL)Attenuated adverse effects of the toxin on ileum epithelial structure mdpi.comnih.gov

This table is interactive. Users can sort the columns to review the different experimental systems and outcomes.

Collectively, these findings from preclinical and in vitro models underscore the dual role of this compound in protecting the gut. It not only acts as a direct anti-adhesive agent against specific pathogens but also enhances the resilience of the intestinal barrier, providing a robust defense against a variety of luminal threats. nih.govconicet.gov.ar

Sophisticated Analytical and Characterization Techniques for 3 Galactosyllactose Research

Spectroscopic Approaches for Structural Elucidation of 3'-Galactosyllactose

Spectroscopic methods are indispensable for the definitive structural elucidation of oligosaccharides. They provide detailed information about the atomic composition and arrangement within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the unambiguous structural determination of complex carbohydrates like this compound. bhu.ac.inslideshare.net It provides detailed information on the sequence of monosaccharides, the configuration of glycosidic linkages (α or β), and the positions of these linkages.

For this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HMBC) NMR experiments are employed to assign all proton and carbon signals. The anomeric proton signals (H-1) are particularly diagnostic, as their chemical shifts and coupling constants (J-values) are highly sensitive to the local electronic environment and stereochemistry. asm.org In the ¹H NMR spectrum of this compound, distinct anomeric signals can be identified for each of the three sugar units. For analytical purposes, the structure can be represented as C-B-A, where C is the terminal Galactose unit, B is the internal Galactose unit, and A is the reducing Glucose unit. asm.org The chemical shifts confirm the Gal(β1-3)Gal(β1-4)Glc structure. asm.org

A study on the sialylated derivatives of galactosyl-lactoses provided detailed ¹H NMR data for the unsialylated precursors, including this compound. asm.org The key anomeric proton signals are crucial for its identification.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Anomeric Protons of this compound. asm.org
Sugar Unit DesignationMonosaccharideAnomeric ProtonChemical Shift (δ ppm)
AGlucose (reducing end)H-1 (α-anomer)5.223
AGlucose (reducing end)H-1 (β-anomer)4.664
BGalactose (internal)H-14.513
CGalactose (terminal)H-14.689

Two-dimensional NMR experiments further corroborate the structure by showing correlations between protons and carbons, confirming the specific (1→3) and (1→4) linkages.

Advanced Chromatographic Separation Techniques for this compound Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures, especially from its structural isomers like 4'-Galactosyllactose and 6'-Galactosyllactose, which often coexist in commercial galactooligosaccharide (GOS) preparations and biological samples. nih.govnih.gov

High-Resolution Liquid Chromatography, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), offers excellent resolution for separating closely related oligosaccharide isomers. acs.orgnih.gov A powerful stationary phase for this purpose is porous graphitic carbon (PGC), which separates oligosaccharides based on their size, linkage type, and three-dimensional structure. acs.org

Research has demonstrated that UHPLC-PGC coupled with mass spectrometry can successfully characterize GOS DP3 isomers, including β-3′-galactosyllactose. acs.org The identification is confirmed by comparing the retention time and fragmentation patterns to those of commercially available standards. acs.org To simplify the complex elution patterns caused by the presence of α- and β-anomers at the reducing end, samples can be chemically reduced prior to analysis, which maintains good separation of the different isomers. acs.org Furthermore, HPLC methods have been developed that can separate up to five isomers of galactosyl lactose (B1674315) from goat milk, including β3'-GL and α3'-GL. nih.gov

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of underivatized carbohydrates. thermofisher.com It is widely used for profiling and quantifying oligosaccharides in various matrices. researcher.lifenih.gov The technique utilizes a strong anion-exchange column and a high pH eluent to separate carbohydrates based on the acidity of their hydroxyl groups. The separated analytes are then detected electrochemically.

HPAEC-PAD has been successfully applied to analyze GOS mixtures, clearly identifying this compound as a significant transgalactosylation product. researcher.lifenih.gov In studies analyzing the enzymatic synthesis of GOS, HPAEC-PAD profiles show distinct peaks for various products, with this compound being one of the main trisaccharides formed. nih.govresearchgate.net This method's ability to provide a detailed profile without sample derivatization makes it invaluable for monitoring GOS production and for quality control. thermofisher.com

High-Resolution Liquid Chromatography (LC) for Isomer Separation

Mass Spectrometry-Based Profiling and Identification of this compound

Mass spectrometry (MS) is a cornerstone technique in glycomics, providing data on molecular weight and structural features of oligosaccharides. When coupled with a separation technique like liquid chromatography, it becomes a powerful tool for identifying and quantifying specific compounds in complex mixtures. acs.org

Electrospray Ionization (ESI) is a soft ionization technique that allows intact oligosaccharides to be transferred into the gas phase for MS analysis, typically as adducts with ions like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). mdpi.com This allows for the accurate determination of the molecular mass of this compound (C₁₈H₃₂O₁₆, molecular weight: 504.44 g/mol ). synvenio.com

Tandem mass spectrometry (MS/MS or MS²) is crucial for distinguishing between isomers. nih.gov In this process, the parent ion corresponding to the mass of galactosyllactose is selected and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the specific glycosidic linkages. nih.gov For example, the analysis of galactosyl lactose isomers in goat milk using online HPLC-MS/MS allowed for both qualitative and quantitative comparison of isomers like β3'-GL. nih.gov The specific fragments generated help to confirm the location of the linkages, thus differentiating this compound from its 4'- and 6'- isomers. nih.govacs.org This approach has been used to identify and quantify this compound in human milk, infant formula, and other biological samples. nih.govgoogle.comnih.gov

Table 2: Summary of Analytical Techniques for this compound
TechniquePrimary Application for this compoundKey Findings/Capabilities
NMR SpectroscopyUnambiguous structural elucidationConfirms Gal(β1-3)Gal(β1-4)Glc structure; determines anomeric configuration and linkage positions via chemical shifts and coupling constants. asm.org
High-Resolution LC (e.g., UHPLC-PGC)Isomer separationSeparates 3'-GL from isomers like 4'-GL and 6'-GL based on 3D structure and linkage type. acs.org
HPAEC-PADProfiling and quantificationAllows direct detection and quantification of 3'-GL in complex mixtures (e.g., GOS) without derivatization. researcher.lifenih.gov
ESI-MS/MSIdentification and structural confirmationDetermines molecular weight and provides characteristic fragmentation patterns to confirm glycosidic linkages and distinguish between isomers. nih.govnih.gov

Ion Mobility-Mass Spectrometry (IM-MS) for Comprehensive Oligosaccharide Analysis

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful analytical technique for the in-depth analysis of complex carbohydrate mixtures, including isomers of this compound. acs.orgresearchgate.netmpg.de This technology adds a critical dimension of separation to conventional mass spectrometry. chromatographyonline.comnih.gov While mass spectrometry separates ions based on their mass-to-charge ratio (m/z), ion mobility separates them in the gas phase based on their size, shape, and charge. mpg.denih.gov This is particularly advantageous for oligosaccharide analysis, where the existence of numerous structural isomers with identical masses presents a significant analytical challenge. acs.orgmpg.de

The process involves introducing ions into a gas-filled mobility cell where an electric field propels them. chromatographyonline.com Ions experience collisions with the neutral drift gas, and their resulting velocity (or drift time) is dependent on their rotationally averaged collision cross-section (CCS). mpg.de Compact ions travel faster than extended, bulkier ions of the same mass-to-charge ratio. nih.gov This allows for the separation of isomers, such as the distinction between this compound, 4'-Galactosyllactose, and 6'-Galactosyllactose, which differ only in the linkage of the terminal galactose unit.

A key output of an IM-MS experiment is the CCS value, a physicochemical property of the ion that is related to its conformation in the gas phase. mpg.de Under controlled conditions, the CCS is an instrument-independent value that can be used as an additional identifier for a molecule, aiding in more confident structural assignment and characterization. mpg.denih.gov The combination of retention time from liquid chromatography (LC), drift time from ion mobility, and accurate mass and fragmentation data from mass spectrometry (LC-IM-MS) provides a multi-dimensional analytical approach for resolving and identifying oligosaccharides in complex biological samples like human milk. acs.orgresearchgate.net

Electrophoretic Methods for High-Resolution Analysis of this compound

Electrophoretic methods offer high-resolution separation for heterogeneous mixtures of oligosaccharides. researchgate.net These techniques separate charged molecules based on their differential migration in an electric field, making them highly suitable for the detailed analysis of compounds like this compound. muni.cz

Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) Detection

Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) detection is a highly sensitive and efficient separation method used for the qualitative and quantitative analysis of oligosaccharides. researchgate.netmdpi.com The technique is renowned for its high resolving power, short analysis times, and the ability to accurately quantify analytes, even in minute concentrations. mdpi.comfrieslandcampinainstitute.com

For the analysis of neutral oligosaccharides like this compound, a derivatization step is required to introduce a charge and a fluorescent tag to the molecule. sciex.com This is typically achieved by labeling the reducing end of the sugar with a fluorescent compound such as aminopyrenetrisulfonate (APTS). sciex.com The attached tag imparts a negative charge, allowing the oligosaccharide to migrate in the electric field within a narrow, fused-silica capillary, and the fluorescent moiety enables highly sensitive detection by a laser-induced fluorescence detector. muni.czsciex.com

CE-LIF has been successfully applied to the analysis of galactosyllactoses in complex biological matrices. For instance, extended capillary gel electrophoresis with laser-induced fluorescence (xCGE-LIF) has been used for the relative quantification of over 200 human milk oligosaccharides (HMOS), including β1-3'-galactosyllactose (β3′-GL), from a large number of human milk samples. nih.gov This demonstrates the method's capability to provide high-resolution separation of structurally similar oligosaccharides based on their size, charge, and shape. nih.gov The high sensitivity of CE-LIF makes it an invaluable tool for research areas dealing with small quantities of oligosaccharides embedded in complex samples. nih.gov

Microbiological Techniques for Assessing this compound Interactions with Gut Microbiota

To understand the prebiotic potential of this compound, microbiological techniques, particularly in vitro fermentation models, are employed. These methods assess the ability of specific oligosaccharides to modulate the composition and metabolic activity of the gut microbiota. researchgate.netmdpi.com

A prominent technique involves incubating pure this compound with fecal microbiota collected from human donors, often infants, in an anaerobic environment that simulates the conditions of the large intestine. researchgate.netnih.govrsc.org Throughout the fermentation period, changes in the microbial community structure are monitored, typically using sequencing methods like 16S rRNA gene sequencing, which can identify and quantify different bacterial taxa. researchgate.netmdpi.com

Research has demonstrated that this compound is a fermentable substrate for the gut microbiota. researchgate.netrsc.org Specifically, in vitro fermentation studies using infant fecal microbiota have shown that 3'-GL can significantly increase the abundance of beneficial bacteria, most notably species of the genus Bifidobacterium. researchgate.netnih.govrsc.org This selective stimulation of bifidobacteria is a key characteristic of a prebiotic effect. mdpi.com

In addition to shifts in microbial composition, these techniques also measure the production of microbial metabolites, such as short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate. researchgate.netasm.org SCFAs are the end-products of carbohydrate fermentation in the colon and are known to play a crucial role in maintaining gut health by acidifying the intestinal environment and serving as an energy source for host cells. rsc.orgasm.org Studies have confirmed that the fermentation of 3'-GL by infant gut microbiota leads to the production of these beneficial SCFAs. researchgate.netrsc.org

The table below summarizes typical findings from in vitro fermentation research on this compound.

ParameterDescriptionFinding
Substrate The specific compound tested.This compound (3'-GL)
Microbial Source The origin of the gut bacteria used for the experiment.Fecal microbiota from healthy infants. researchgate.net
Key Microbial Change The most significant observed change in bacterial populations.Increased relative abundance of Bifidobacterium species. researchgate.net
Metabolic Output The primary metabolites produced during fermentation.Stimulation of Short-Chain Fatty Acid (SCFA) production (e.g., acetate, lactate). researchgate.netrsc.org
Experimental Model The laboratory method used to simulate gut conditions.In vitro anaerobic fermentation model (e.g., TNO i-screen). nih.gov

These microbiological assessments provide direct evidence of the interaction between this compound and the gut microbiota, substantiating its role as a prebiotic compound that can positively influence the gut ecosystem. researchgate.netrsc.org

Q & A

How can 3'-Galactosyllactose be structurally distinguished from its isomers (e.g., 6'-Galactosyllactose)?

Answer:
this compound (3'-GL) differs from its isomers in the position of the galactose-galactose glycosidic linkage. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for identifying the β1→3 linkage in 3'-GL versus β1→4 or β1→6 in other isomers. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) further distinguishes isomers based on retention times, validated by comparison with authenticated standards .

What analytical techniques are recommended to confirm the purity of this compound in research samples?

Answer:
Combine orthogonal methods:

  • HPLC with refractive index (RI) detection for preliminary purity assessment.
  • HPAEC-PAD for resolving isomers and quantifying minor contaminants.
  • 1H NMR to verify structural integrity and detect non-carbohydrate impurities.
    Purity thresholds (>95%) should be validated via quantitative NMR or mass balance analysis .

What are the key challenges in chemically synthesizing this compound, and how are they addressed?

Answer (Advanced):
Challenges include regioselective galactosylation of lactose and avoiding side products. Strategies:

  • Protecting group chemistry : Temporarily block hydroxyl groups on lactose to direct β1→3 linkage formation.
  • Enzymatic synthesis : Use β1→3-specific galactosyltransferases for higher specificity.
  • Gram-scale purification : Optimize chromatography (e.g., size-exclusion or ion-exchange) to isolate 3'-GL from synthetic mixtures .

How does this compound modulate infant gut microbiota compared to other human milk oligosaccharides (HMOs)?

Answer (Advanced):
3'-GL selectively enriches Bifidobacterium spp. via substrate-specific transport systems. Methodological validation:

  • In vitro fecal fermentation : Quantify microbial shifts using 16S rRNA sequencing or qPCR.
  • Short-chain fatty acid (SCFA) analysis : Measure acetate, propionate, and butyrate via gas chromatography-mass spectrometry (GC-MS).
    Comparative studies show 3'-GL induces distinct SCFA profiles versus 6'-GL or 4'-GL .

What experimental models are appropriate for studying this compound's anti-inflammatory effects?

Answer (Advanced):

  • Intestinal epithelial cell lines : Use T84 or NCM-460 cells treated with lipopolysaccharide (LPS) to model inflammation. Monitor cytokine suppression (e.g., IL-8) via ELISA or RT-PCR.
  • Organoid models : Primary intestinal organoids provide physiologically relevant insights into mucosal immune responses.
  • In vivo validation : Murine models of colitis, with 3'-GL administered orally and inflammation scored histologically .

How can researchers resolve contradictions in reported bioactivity of this compound across studies?

Answer (Advanced):
Discrepancies often arise from:

  • Isomer contamination : Validate sample purity via HPAEC-PAD and NMR.
  • Dose-response variability : Standardize concentrations (e.g., 1–10 mg/mL) across cell models.
  • Microbial community context : Account for baseline microbiota composition in fermentation studies using metagenomic profiling .

What storage conditions are required to maintain this compound stability?

Answer:
Store lyophilized 3'-GL at -20°C in airtight, desiccated containers. For liquid stocks (e.g., in PBS), aliquot and freeze at -80°C to prevent hydrolysis. Monitor degradation via HPAEC-PAD or mass spectrometry every 6 months .

What is the role of this compound in immune modulation?

Answer:
3'-GL reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-κB signaling. Key methodologies:

  • Flow cytometry : Assess dendritic cell maturation markers (e.g., CD80/86).
  • Transcriptomics : RNA-seq of immune cells exposed to 3'-GL identifies downstream targets (e.g., TLR4 pathway suppression) .

How is this compound quantified in complex biological matrices like human milk?

Answer (Advanced):

  • Sample preparation : Deproteinize milk with ethanol, followed by solid-phase extraction (SPE) to remove lipids.
  • Quantitative HPAEC-PAD : Use external calibration curves with authenticated 3'-GL standards.
  • Mass spectrometry (LC-MS/MS) : Employ multiple reaction monitoring (MRM) for high sensitivity in low-concentration samples (e.g., <1 mg/L) .

What mechanistic studies are needed to elucidate this compound's role in metabolic disorders?

Answer (Advanced):

  • Receptor binding assays : Screen for interactions with lectins (e.g., galectin-3) using surface plasmon resonance (SPR).
  • Metabolomics : Track 3'-GL-derived metabolites in liver or adipose tissue via LC-MS.
  • Genetic knockouts : Test 3'-GL effects in Bifidobacterium-depleted gnotobiotic models to isolate host-microbe interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.